molecular formula C17H14BrNO3 B2714200 3-bromo-N-(2,2-di(furan-2-yl)ethyl)benzamide CAS No. 2188279-27-6

3-bromo-N-(2,2-di(furan-2-yl)ethyl)benzamide

Cat. No.: B2714200
CAS No.: 2188279-27-6
M. Wt: 360.207
InChI Key: FFCVHGBMJYMRKQ-UHFFFAOYSA-N
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Description

3-bromo-N-(2,2-di(furan-2-yl)ethyl)benzamide is an organic compound that features a bromine atom, a benzamide group, and two furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2,2-di(furan-2-yl)ethyl)benzamide typically involves the following steps:

    Formation of the Furan Rings: The furan rings can be introduced through a Suzuki–Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2,2-di(furan-2-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydrofurans.

Scientific Research Applications

3-bromo-N-(2,2-di(furan-2-yl)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-(2,2-di(furan-2-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan rings and bromine atom can participate in various interactions, including hydrogen bonding, π-π stacking, and halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(2-furylmethyl)benzamide
  • 3-bromo-N-(2,2-di(furan-2-yl)propyl)benzamide
  • 3-bromo-N-(2,2-di(furan-2-yl)butyl)benzamide

Uniqueness

3-bromo-N-(2,2-di(furan-2-yl)ethyl)benzamide is unique due to the presence of two furan rings, which can impart distinct electronic and steric properties compared to similar compounds with only one furan ring or different alkyl chain lengths.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3/c18-13-5-1-4-12(10-13)17(20)19-11-14(15-6-2-8-21-15)16-7-3-9-22-16/h1-10,14H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCVHGBMJYMRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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